Atropisomerism and Axial Chirality in 2,2'-Diiodo Biphenyl Derivatives: A Technical Guide
Atropisomerism and Axial Chirality in 2,2'-Diiodo Biphenyl Derivatives: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of atropisomerism and axial chirality, with a specific focus on 2,2'-diiodo biphenyl derivatives. It is intended for researchers, scientists, and drug development professionals. The guide delves into the fundamental principles of atropisomerism, the structural features leading to axial chirality in biphenyl systems, and the specific impact of 2,2'-diiodo substitution. We will explore synthetic methodologies for accessing these unique stereoisomers, including classical and modern catalytic approaches. Furthermore, this guide details crucial analytical techniques for the resolution and characterization of atropisomers, such as chiral chromatography and NMR spectroscopy. The causality behind experimental choices is explained, providing field-proven insights to ensure technical accuracy and trustworthy protocols. Finally, the significance and applications of axially chiral 2,2'-diiodo biphenyls as versatile building blocks in asymmetric synthesis and drug discovery are highlighted.
Introduction to Atropisomerism and Axial Chirality
Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers.[1][2] These stereoisomers, known as atropisomers, are not a result of a traditional stereocenter but rather a chiral axis.[1][3] The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), signifying the lack of free rotation.[1]
Biphenyl derivatives are a classic example of molecules that can exhibit atropisomerism. When bulky substituents occupy the ortho positions (2, 2', 6, and 6') of the two phenyl rings, steric hindrance restricts the free rotation about the C-C single bond connecting the rings.[1][2][3] This restricted rotation forces the phenyl rings to be non-coplanar, creating a chiral axis along the biphenyl linkage.[1][3] For a biphenyl derivative to be chiral, it must lack a plane of symmetry.[3]
The stability of atropisomers is directly related to the height of the rotational energy barrier. A generally accepted threshold for the isolability of atropisomers at room temperature is a rotational barrier of approximately 20 kcal/mol.[4] Factors influencing this barrier include the size and nature of the ortho substituents; larger and more sterically demanding groups lead to higher rotational barriers.[3]
Axially chiral biaryl scaffolds are of significant interest in various fields of chemistry. They are prevalent in natural products, and their unique three-dimensional structures have made them privileged ligands in asymmetric catalysis and key components in pharmaceutical compounds.[5][6]
The Unique Case of 2,2'-Diiodo Biphenyl Derivatives
Among the various substituted biphenyls, 2,2'-diiodo biphenyl derivatives represent a particularly important and versatile class of axially chiral compounds. The iodine atoms at the 2 and 2' positions provide significant steric bulk, leading to a substantial barrier to rotation and the existence of stable atropisomers.
Structural Features and Rotational Barrier
The large van der Waals radius of the iodine atom creates significant steric repulsion when the two phenyl rings approach a planar conformation. This forces the molecule to adopt a twisted, non-planar geometry. Computational studies and experimental data from related dihalogenated biphenyls suggest that the dihedral angle in 2,2'-dihalogenated biphenyls is typically in the range of 85-95°.[7] This significant deviation from planarity is the origin of the axial chirality.
Importance as Synthetic Intermediates
The true value of 2,2'-diiodo biphenyl derivatives lies in their utility as versatile synthetic intermediates. The carbon-iodine bond is relatively weak and susceptible to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups at the 2 and 2' positions, providing access to a diverse library of axially chiral biaryl compounds. This modularity is highly desirable in the development of new chiral ligands and drug candidates.[8]
Synthesis of Axially Chiral 2,2'-Diiodo Biphenyls
The synthesis of enantiomerically enriched or pure 2,2'-diiodo biphenyl derivatives is a key challenge and an active area of research. Several strategies have been developed, broadly categorized into classical resolution and asymmetric synthesis.
Classical Approach: Ullmann Homocoupling and Resolution
A traditional and still widely used method for the synthesis of 2,2'-disubstituted biphenyls is the Ullmann homocoupling reaction.[9][10] This reaction involves the copper-mediated coupling of two molecules of an aryl halide.[10] For the synthesis of 2,2'-diiodo biphenyls, 1,2-diiodobenzene can be subjected to Ullmann coupling conditions.
Protocol: Ullmann Homocoupling of 1-iodo-2-nitrobenzene (as an illustrative example) [10][11]
This protocol describes the synthesis of 2,2'-dinitrobiphenyl, which can be a precursor to other 2,2'-disubstituted biphenyls. The general principle applies to the synthesis of 2,2'-diiodo biphenyls from 1,2-diiodobenzene, though reaction conditions may need optimization.
-
Reactant Preparation: In a mortar, grind 1-iodo-2-nitrobenzene.
-
Catalyst Addition: Add activated copper powder to the ground 1-iodo-2-nitrobenzene.
-
Reaction: Heat the mixture. The reaction can be carried out neat or in a high-boiling solvent.[10][11]
-
Workup and Purification: After the reaction is complete, the crude product is purified, typically by column chromatography, to isolate the desired 2,2'-dinitrobiphenyl.
The product of the Ullmann homocoupling is a racemic mixture of the two atropisomers. To obtain enantiomerically pure compounds, a resolution step is necessary.
Resolution of Racemic 2,2'-Diiodo Biphenyls
The separation of the enantiomers of 2,2'-diiodo biphenyl derivatives is most commonly achieved using chiral high-performance liquid chromatography (HPLC).[12][13][14]
Experimental Protocol: Chiral HPLC Resolution [12]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving atropisomers.[12]
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.
-
Temperature Control: The temperature of the column can significantly affect the resolution and the stability of the atropisomers on the column. Low temperatures are often employed to prevent on-column racemization for atropisomers with lower rotational barriers.[12]
-
Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric fractions for further use.
Asymmetric Synthesis Strategies
More modern approaches aim to directly synthesize enantiomerically enriched 2,2'-diiodo biphenyl derivatives, bypassing the need for resolution. These methods often employ transition metal catalysis with chiral ligands.
While specific examples for the direct asymmetric synthesis of 2,2'-diiodo biphenyl were not prevalent in the initial search, the principles of asymmetric cross-coupling reactions are applicable. For instance, enantioselective Suzuki-Miyaura coupling or other palladium-catalyzed cross-couplings have been successfully used for the synthesis of other axially chiral biaryls.[15][16]
Characterization of Atropisomers
Once synthesized and resolved, the characterization of the atropisomers of 2,2'-diiodo biphenyl derivatives is crucial. This involves confirming their enantiomeric purity and determining their absolute configuration.
Determination of Enantiomeric Purity
Chiral HPLC is the primary method for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity can be accurately quantified.
Determination of Rotational Barriers
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful technique for determining the rotational energy barriers of atropisomers.[17][18] By monitoring the coalescence of specific NMR signals as the temperature is increased, the rate of interconversion between the atropisomers can be measured, and from this, the free energy of activation for rotation (ΔG‡) can be calculated.
| Technique | Information Obtained |
| Chiral HPLC | Enantiomeric purity (ee or er), resolution of enantiomers |
| VT-NMR | Rotational energy barrier (ΔG‡), rate of atropisomer interconversion |
| X-ray Crystallography | Absolute configuration, solid-state conformation (dihedral angle) |
| Circular Dichroism (CD) | Absolute configuration (by comparison to known compounds) |
Determination of Absolute Configuration
The definitive assignment of the absolute configuration (Ra or Sa) of an atropisomer is typically achieved through single-crystal X-ray diffraction analysis.[19][20] If suitable crystals can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.
In the absence of X-ray crystallographic data, chiroptical methods such as circular dichroism (CD) spectroscopy can be used to infer the absolute configuration by comparing the experimental spectrum to that of structurally related compounds with known absolute configurations.
Applications in Asymmetric Catalysis and Drug Development
Axially chiral 2,2'-diiodo biphenyls are valuable precursors for the synthesis of a wide range of chiral ligands and catalysts. The two iodine atoms can be readily substituted through various cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. The resulting biaryl ligands, such as BINAP and its analogues, have found widespread application in a multitude of asymmetric transformations, enabling the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[21]
In drug discovery, the introduction of axial chirality can have a profound impact on the pharmacological properties of a molecule. The distinct three-dimensional arrangement of atropisomers can lead to different binding affinities and selectivities for biological targets. Therefore, the ability to synthesize and test individual atropisomers is crucial in the development of new therapeutic agents.[14] The 2,2'-diiodo biphenyl scaffold provides a versatile platform for the construction of novel, conformationally constrained molecules with potential biological activity.
Conclusion
Atropisomerism in 2,2'-diiodo biphenyl derivatives represents a fascinating and synthetically valuable area of stereochemistry. The steric hindrance imposed by the two ortho-iodine atoms leads to stable, isolable atropisomers with a well-defined chiral axis. While their synthesis in racemic form can be achieved through classical methods like the Ullmann coupling, the resolution of these racemates and the development of direct asymmetric syntheses are key to unlocking their full potential. The versatility of the carbon-iodine bond makes these compounds powerful building blocks for the construction of a diverse array of axially chiral ligands and complex molecules relevant to asymmetric catalysis and drug discovery. A thorough understanding of the principles of their synthesis, resolution, and characterization is essential for researchers and scientists working in these fields.
References
- Enantioselective Synthesis of Biaryl Atropisomers via Pd/Norbornene-Catalyzed Three-Component Cross-Couplings.
- Catalytic enantioselective synthesis of atropisomeric biaryls: a cation-directed nucleophilic arom
- Catalytic Enantioselective Synthesis of C–N Atropisomeric Hetero- biaryls. Who we serve.
- Catalytic enantioselective synthesis of atropisomeric biaryls: a cation-directed nucleophilic aromatic substitution reaction. Semantic Scholar.
- Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Form
- Application of the axially chiral bridged biaryls and their synthesis.
- Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- HPLC SEPARATON OF HYDROPHOBIC
- The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
- Axially Chiral Compounds: Asymmetric Synthesis and Applic
- Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry.
- Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Rsc.org.
- Ullmann coupling: the first public
- Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84)
- [Synthesis and application of novel biaryl compounds with axial chirality as catalysts in enantioselective reactions]. PubMed.
- Chromatographic Resolution of Atropisomers for Toxicity and Biotransformation Studies in Pharmaceutical Research. PubMed.
- TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl).
- Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromin
- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionaliz
- ROT
- X-ray crystal structure of (S)-c.
- Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls.
- Atropisomers: things are tight, single bond won't rot
- atropisomerism in biaryls. Stereoelectronics.
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-
- Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research.
- Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviou. DSpace.
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz
- Rotational barrier of biphenyl.
- Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and c
- Chiral atropisomeric diiodobiphenyls - Enantiodifferenti
- Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. CrystEngComm (RSC Publishing).
- Enantioselective Synthesis of Axially Chiral Biaryls via Cu-Catalyzed Acyloxylation of Cyclic Diaryliodonium Salts.
- Synthesis of four axially chiral biphenyldiol cores, (S)-L1, (S).
- Asymmetric Synthesis of Axially Chiral Compounds by Rhodium(I)-Catalyzed [2+2+2] Cycloaddition. TCI Chemicals.
- Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole.
- Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters.
- Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1. Chemistry and Biochemistry.
Sources
- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 4. Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann coupling: the first publication - operachem [operachem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dokumen.pub [dokumen.pub]
- 17. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemistry.montana.edu [chemistry.montana.edu]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
